Tri-o-cresyl thiophosphate
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Overview
Description
Tri-o-cresyl thiophosphate is an organophosphorus compound with the molecular formula C21H21O3PS. It is a derivative of phosphoric acid where three cresyl groups (methylphenyl) are bonded to a thiophosphate group. This compound is known for its use as a lubricant additive, particularly in high-temperature and high-pressure environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tri-o-cresyl thiophosphate can be synthesized through the reaction of phosphorus oxychloride with o-cresol in the presence of a base. The reaction typically proceeds as follows:
-
Phosphorus Oxychloride and o-Cresol Reaction:
- Reaction:
POCl3+3C7H8O→(C7H7O)3PO+3HCl
- Product: Tri-o-cresyl phosphate.
Reactants: Phosphorus oxychloride (POCl3) and o-cresol (C7H8O).
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Reaction:
-
Conversion to this compound:
- Reactants: Tri-o-cresyl phosphate and a sulfurizing agent such as phosphorus pentasulfide (P2S5).
- Conditions: The reaction is typically carried out under reflux conditions.
- Reaction:
(C7H7O)3PO+P2S5→(C7H7O)3PS+P2O5
- Product: this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- Reagents: Hydrogen peroxide (H2O2) or other oxidizing agents.
- Conditions: Mild to moderate temperatures.
- Products: Oxidized derivatives such as phosphates and sulfoxides.
-
Reduction:
- Reagents: Reducing agents like lithium aluminum hydride (LiAlH4).
- Conditions: Anhydrous conditions.
- Products: Reduced derivatives such as phosphines and thiols.
-
Substitution:
- Reagents: Halogenating agents like thionyl chloride (SOCl2).
- Conditions: Anhydrous conditions.
- Products: Substituted derivatives such as chlorophosphates.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, moderate temperatures.
- Reduction: Lithium aluminum hydride, anhydrous conditions.
- Substitution: Thionyl chloride, anhydrous conditions.
Major Products:
- Oxidation: Phosphates, sulfoxides.
- Reduction: Phosphines, thiols.
- Substitution: Chlorophosphates .
Scientific Research Applications
Tri-o-cresyl thiophosphate has a wide range of applications in scientific research:
-
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a catalyst in certain chemical reactions.
-
Biology:
- Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.
- Used in toxicology studies to understand its impact on biological systems.
-
Medicine:
- Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.
- Studied for its toxicological effects and potential antidotes.
-
Industry:
- Widely used as a lubricant additive in high-temperature and high-pressure environments.
- Acts as an anti-wear and extreme pressure additive in lubricants for machinery and engines .
Mechanism of Action
The mechanism of action of tri-o-cresyl thiophosphate involves its interaction with metal surfaces and biological molecules:
-
Lubricant Additive:
- Forms a protective film on metal surfaces, reducing friction and wear.
- The film is composed of phosphate and thiophosphate groups that bond to the metal surface.
-
Enzyme Inhibition:
- Inhibits acetylcholinesterase by phosphorylating the active site serine residue.
- This prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent neurotoxic effects .
Comparison with Similar Compounds
-
Tri-o-cresyl phosphate (TOCP):
- Similar structure but lacks the sulfur atom.
- Used as a flame retardant and plasticizer.
-
Triphenyl phosphate (TPP):
- Contains phenyl groups instead of cresyl groups.
- Used as a flame retardant and plasticizer.
-
Zinc dialkyldithiophosphate (ZDDP):
- Contains zinc and alkyl groups.
- Used as a lubricant additive with anti-wear properties.
Uniqueness:
Properties
CAS No. |
631-45-8 |
---|---|
Molecular Formula |
C21H21O3PS |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
tris(2-methylphenoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H21O3PS/c1-16-10-4-7-13-19(16)22-25(26,23-20-14-8-5-11-17(20)2)24-21-15-9-6-12-18(21)3/h4-15H,1-3H3 |
InChI Key |
RJDVGKCBHFINOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=S)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Origin of Product |
United States |
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